Mechanism of action of (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin
Mechanism of action of (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin
Mechanism of Action of (d(CH₂) 51 , D-Tyr(Et) 2 , Val 4 , Arg 8 , des-Gly 9 )-Vasopressin: A Technical Guide to Receptor Antagonism and Molecular Chaperone Validation
Executive Summary
(d(CH₂) 51 , D-Tyr(Et) 2 , Val 4 , Arg 8 , des-Gly 9 )-vasopressin , widely recognized in pharmacological literature as SK&F 101926 , is a synthetic nonapeptide analog of arginine vasopressin (AVP)[1]. Originally developed as a potent aquaretic agent targeting renal V2 receptors, its unique physicochemical properties have since established it as an indispensable, cell-impermeant molecular tool in modern receptor trafficking and conformational disease research[2]. This whitepaper deconstructs the structural pharmacology, dual V1a/V2 antagonistic mechanisms, toxicological profile, and specific laboratory applications of SK&F 101926.
Structural Pharmacology: The Causality of Modifications
The transition from an endogenous agonist (AVP) to a potent competitive antagonist requires precise structural modifications. The nomenclature of SK&F 101926 dictates specific amino acid substitutions that fundamentally alter its interaction with G protein-coupled receptors (GPCRs):
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d(CH₂) 5 at Position 1: The substitution of the N-terminal hemicystine with a β -mercapto- β,β -cyclopentamethylenepropionyl group creates a bulky, rigid steric hindrance. Causality: This rigidity restricts the conformational flexibility of the critical disulfide-bonded ring (residues 1-6), preventing the receptor from adopting the active state required for G-protein coupling. This modification strips the peptide of its intrinsic efficacy, converting it into an antagonist[1].
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D-Tyr(Et) at Position 2: The ethylation of the tyrosine hydroxyl group, combined with D-isomerization, significantly enhances binding affinity and selectivity for the V2 receptor over the wild-type L-Tyr.
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Val 4 and des-Gly 9 : Substituting glutamine with valine at position 4 and deleting the C-terminal glycine optimizes the pharmacokinetic profile and further abolishes residual antidiuretic agonism, ensuring pure competitive antagonism in most mammalian models.
Primary Mechanism of Action: Dual V1a/V2 Antagonism
SK&F 101926 exhibits high-affinity competitive antagonism at both vascular V1a and renal V2 receptors, with dissociation constants ( Kd ) in the sub-nanomolar range (~0.4 - 0.5 nM)[1].
V2 Receptor Blockade and Aquaresis
At the basolateral membrane of the kidney's collecting duct principal cells, SK&F 101926 competes with AVP for the V2R orthosteric binding pocket. By preventing AVP binding, it blocks the activation of the Gs protein complex. Consequently, adenylyl cyclase remains inactive, intracellular cAMP levels do not rise, and Protein Kinase A (PKA) is not activated. This halts the phosphorylation and apical membrane insertion of Aquaporin-2 (AQP2) water channels, resulting in profound aquaresis (excretion of solute-free water)[3].
V1a Receptor Blockade
In vascular smooth muscle, SK&F 101926 blocks Gq/11 -coupled V1a receptors. This inhibits the phospholipase C (PLC) pathway, prevents inositol triphosphate ( IP3 ) generation, and blocks intracellular calcium release, thereby neutralizing AVP-induced vasoconstriction[1].
Mechanism of V2 receptor signaling blockade by SK&F 101926, preventing AQP2 translocation.
The Cell-Impermeability Paradigm in Pharmacological Chaperone Research
Beyond classical pharmacology, SK&F 101926 is a critical tool in studying Nephrogenic Diabetes Insipidus (NDI). NDI is frequently caused by missense mutations in the V2R gene (e.g., del 62-64) that cause misfolded receptors to be retained in the Endoplasmic Reticulum (ER) by the cellular quality control system[4].
Modern therapeutic strategies employ "pharmacological chaperones"—small, cell-permeant nonpeptidic V2R antagonists (like SR121463A) that enter the cell, bind to the mutant receptor in the ER, stabilize its conformation, and promote its maturation and trafficking to the cell surface[5].
The Role of SK&F 101926: To definitively prove that these chaperones act intracellularly rather than at the cell surface, researchers require a rigorous negative control. Because SK&F 101926 is a large, hydrophilic peptide, it is strictly cell-impermeant [2]. When applied to cells expressing mutant V2Rs, it cannot cross the plasma membrane to reach the ER. Consequently, it fails to rescue receptor folding or surface expression[6]. Furthermore, even at saturating concentrations ( 10−5 M), it does not interfere with the rescue mediated by permeant chaperones, elegantly validating the intracellular mechanism of action[2].
Comparative workflow demonstrating SK&F 101926 as a cell-impermeant negative control.
Toxicological Considerations: Mast Cell Degranulation
When utilized in vivo, particularly in rodent models, researchers must account for off-target toxicological effects. Intravenous administration of SK&F 101926 in rats induces severe hypotension, cutaneous flushing, and cyanosis[7].
Causality: These cardiovascular events are not mediated by vasopressin receptor blockade, but rather by direct, IgE-independent degranulation of peritoneal and systemic mast cells[8]. The basic arginine residue and the specific peptide sequence trigger the release of potent autocoids, primarily histamine and serotonin[7]. This necessitates careful dose titration and limits the compound's systemic therapeutic viability, relegating it primarily to highly controlled in vitro settings.
Self-Validating Experimental Protocols
Protocol 1: Radioligand Binding Assay for V1a/V2 Affinity Validation
Purpose: To quantify the binding affinity ( Ki ) of SK&F 101926[1]. Rationale: Using distinct tissue sources isolates receptor subtypes. Rat liver membranes provide a pure V1a population, while MDCK (Madin-Darby Canine Kidney) cells provide a reliable V2R population.
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Membrane Preparation: Homogenize rat liver (V1a) or MDCK cells (V2) in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g to pellet membranes.
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Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]AVP and increasing concentrations of unlabeled SK&F 101926 ( 10−11 to 10−6 M) in assay buffer containing 10 mM MgCl2 (essential for stabilizing the high-affinity GPCR-G protein complex).
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Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific peptide adherence).
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Validation Check: Non-specific binding must be defined using 1 µM unlabeled AVP. The displacement curve should yield a Hill slope near 1.0, confirming competitive, single-site binding.
Protocol 2: Flow Cytometry Assay for Pharmacological Chaperone Validation
Purpose: To demonstrate that SK&F 101926 cannot rescue ER-retained mutant V2Rs, validating its cell-impermeability[2]. Rationale: Using intact, non-permeabilized cells ensures that only receptors successfully trafficked to the plasma membrane are detected.
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Cell Culture & Transfection: Transfect HEK-293 cells with an N-terminally HA-tagged mutant V2R (e.g., del 62-64).
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Ligand Treatment: Treat cells for 16 hours with either vehicle, 10−6 M SR121463A (permeant positive control), or 10−5 M SK&F 101926 (impermeant negative control).
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Labeling (Intact Cells): Wash cells with ice-cold PBS to halt trafficking. Incubate with an anti-HA monoclonal antibody at 4°C for 1 hour. Crucial Step: Do not use detergents (e.g., Triton X-100); permeabilization would expose ER-retained receptors and yield false positives.
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Secondary Antibody: Wash and incubate with an Alexa Fluor 488-conjugated secondary antibody.
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Analysis: Analyze via flow cytometry. SK&F 101926-treated cells will exhibit baseline fluorescence identical to vehicle-treated cells, while SR121463A-treated cells will show a significant rightward shift in fluorescence intensity.
Quantitative Data Summary
| Ligand | Primary Target | Affinity ( Kd / Ki ) | Intrinsic Efficacy | Cell Permeability | Primary Experimental Application |
| Arginine Vasopressin (AVP) | V1a, V1b, V2 | ~0.5 - 1.5 nM | Full Agonist | Impermeant | Endogenous reference standard |
| SK&F 101926 | V1a, V2 | ~0.4 - 0.5 nM | Antagonist | Impermeant | Extracellular blockade; Chaperone negative control |
| SR121463A | V2 | ~0.3 nM | Antagonist | Permeant | Intracellular pharmacological chaperone rescue |
References
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[2] Morello, J. P., et al. (2000). Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants. Journal of Clinical Investigation.[Link]
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[1] Stassen, F. L., et al. (1988). A novel radiolabeled vasopressin antagonist: [3H-Phe]-desGlyd(CH2)5D-Tyr(Et)VAVP, [3H]-SK&F 101926. PubMed / National Institutes of Health.[Link]
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[7] Macia, R. A., et al. (1990). Hypotension Induced by Vasopressin Antagonists in Rats: Role of Mast Cell Degranulation. Toxicology and Applied Pharmacology / PubMed.[Link]
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Medical Concept Reference Encyclopedia. (2012). SK&F 101926 (definition).[Link]
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[3] Ovid Technologies. Identification of novel selective V2 receptor non-peptide agonists.[Link]
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[8] Macia, R. A., et al. (1990). Hypotension Induced by Vasopressin Antagonists in Rats: Role of Mast Cell Degranulation. PubMed / National Institutes of Health.[Link]
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[5] Morello, J. P., et al. (2000). Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants. PubMed / National Institutes of Health. [Link]
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[4] Morello, J. P., et al. (2000). Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants. Journal of Clinical Investigation. [Link]
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[6] Morello, J. P., et al. (2000). Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants. Journal of Clinical Investigation.[Link]
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